molecular formula C3H7Cl2NO B1315284 Methyl 2-chloroacetimidate hydrochloride CAS No. 70737-12-1

Methyl 2-chloroacetimidate hydrochloride

Cat. No. B1315284
CAS RN: 70737-12-1
M. Wt: 144 g/mol
InChI Key: ZPKRTCMWHONHLA-UHFFFAOYSA-N
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Description

“Methyl 2-chloroacetimidate hydrochloride” is also known as “2-Chloroethanimidic acid methyl ester hydrochloride” or “Methyl chloroacetimidate hydrochloride”. It has a linear formula of C3H6ClNO · HCl and a molecular weight of 144.00 .


Molecular Structure Analysis

The molecular formula of “this compound” is C3H7Cl2NO, and its molecular weight is 144.00 g/mol .


Chemical Reactions Analysis

“this compound” is used as a reactant for the modular synthesis of chiral homo- and heterotrisoxazolines as chiral ligands in the asymmetrical Michael addition of indole to benzylidenemalonate . Unfortunately, no additional information about its chemical reactions was found in the search results.


Physical And Chemical Properties Analysis

“this compound” is a solid with a melting point of 77-82 °C .

Scientific Research Applications

  • Synthesis of Organic Compounds Methyl 2-chloroacetimidate hydrochloride is used as a raw material in the synthesis of complex organic compounds. For example, it is used in the synthesis of 4,5-dihydro-3-methyl-1-(2,4-dichlorophenyl)-1,2,4-triazol-5-(1H)-one, a compound achieved through a cyclization reaction process (Zhu Hong-jun, 2010).

  • Chemical Reactions and Intermediate Formation The compound plays a role in the formation of trichloroacetimidates, which undergo stereoselective intramolecular conjugate addition reactions, leading to the production of various acids and derivatives. This indicates its utility in facilitating specific chemical transformations (Y. Matsushima & J. Kino, 2009).

  • Spectroscopic Studies In spectroscopic studies, this compound has been used to understand the structure and characteristics of methyl acetimidate and its derivatives. These studies provide insights into the molecular behavior of such compounds (W. Prichard & W. J. Orville-Thomas, 1967).

  • Synthesis of α-Glucosides The compound is used in the stereoselective synthesis of α-glucosides. The use of related protecting groups allows for the highly selective glucosylation of a trichloroacetimidate donor, demonstrating its utility in complex sugar chemistry (Daniel J. Cox & A. Fairbanks, 2009).

  • Compounds**this compound is instrumental in the regio- and stereoselective synthesis of various pharmaceutical compounds. An example is its use in synthesizing methyl α-L-ristosaminide hydrochloride, showcasing its application in the creation of specific therapeutic agents (Alessandro Bongini et al., 1983).
  • Synthesis of Protein Reagents The compound serves as a precursor in the development of novel protein reagents. Its properties and reactions with other molecules like ribonuclease provide insights into protein chemistry and potential therapeutic applications (M. Olomucki & J. Diopoh, 1972).

  • Chemical Synthesis in Asymmetric Reactions It is used in asymmetric synthesis processes, such as the allylic rearrangement of optically active trichloroacetimidates. This demonstrates its role in producing chiral compounds, which are crucial in the pharmaceutical industry (Yukio Yamamoto et al., 1976).

Safety and Hazards

“Methyl 2-chloroacetimidate hydrochloride” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Methyl 2-chloroacetimidate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of chiral homo- and heterotrisoxazolines. These chiral ligands are crucial in the asymmetrical Michael addition of indole to benzylidenemalonate . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the stabilization of transition states and the enhancement of reaction rates.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic groups on enzymes and proteins. These interactions can result in enzyme inhibition or activation, depending on the specific context. For example, this compound can inhibit enzymes by forming stable adducts with their active sites, preventing substrate binding and catalysis . Conversely, it can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable when stored at low temperatures, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s metabolism can lead to the formation of reactive intermediates that can further interact with cellular biomolecules, influencing overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles, leading to localized effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, as it may interact with specific biomolecules within these compartments, leading to targeted effects on cellular processes.

properties

IUPAC Name

methyl 2-chloroethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO.ClH/c1-6-3(5)2-4;/h5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKRTCMWHONHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506709
Record name Methyl 2-chloroethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70737-12-1
Record name Methyl 2-chloroethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70737-12-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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